3-Bromo-5-phenylbenzo[b]thiophene
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H9BrS |
|---|---|
Molecular Weight |
289.19 g/mol |
IUPAC Name |
3-bromo-5-phenyl-1-benzothiophene |
InChI |
InChI=1S/C14H9BrS/c15-13-9-16-14-7-6-11(8-12(13)14)10-4-2-1-3-5-10/h1-9H |
InChI Key |
GZPSNZDJTQASJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)SC=C3Br |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 5 Phenylbenzo B Thiophene and Its Derivatives
Direct Bromination Strategies and Regioselectivity at the C-3 Position
Direct bromination of the benzo[b]thiophene ring system is a fundamental approach to introduce a bromine atom. Achieving regioselectivity, particularly at the C-3 position, is crucial for the synthesis of the target compound.
Utilizing N-Bromosuccinimide (NBS)-mediated Bromination
N-Bromosuccinimide (NBS) is a widely employed reagent for the bromination of various organic compounds, including electron-rich aromatic heterocycles like benzo[b]thiophenes. handwiki.orgcommonorganicchemistry.com The use of NBS is advantageous as it provides a low, constant concentration of bromine, which can help in controlling the regioselectivity of the reaction and avoiding over-bromination. masterorganicchemistry.com The reaction mechanism often involves an electrophilic aromatic substitution pathway. commonorganicchemistry.com For activated aromatic systems, NBS in polar solvents like acetonitrile (B52724) can lead to highly regioselective bromination. researchgate.netnih.gov
For instance, the bromination of 2-methylbenzo[b]thiophene (B72938) with NBS in acetonitrile at low temperatures has been shown to yield 3-bromo-2-methylbenzo[b]thiophene (B82513) in high yield, demonstrating the preference for C-3 bromination. tcichemicals.com Theoretical studies using Density Functional Theory (DFT) have been conducted to understand the mechanisms of bromination between thiophenes and NBS, suggesting that the formation of a bromonium ion is a favorable pathway. researchgate.netdntb.gov.ua
Optimization of Reaction Conditions for Selective Bromination
The regioselectivity of bromination on the benzo[b]thiophene core can be finely tuned by optimizing various reaction parameters. These include the choice of solvent, temperature, and the presence of catalysts or additives. For example, using dimethylformamide (DMF) as a solvent can promote para-selectivity in the bromination of electron-rich aromatic compounds. handwiki.org The reaction temperature is also a critical factor; lower temperatures often favor higher selectivity.
Research has shown that the bromination of activated aromatic compounds with NBS in the presence of tetrabutylammonium (B224687) bromide can achieve high regioselectivity. organic-chemistry.org Furthermore, the specific substrate can influence the outcome. For instance, in cases where the para-position is blocked, bromination with NBS in acetonitrile tends to occur at the ortho-position relative to the most activating group. nih.gov
Palladium-Catalyzed Cross-Coupling Approaches for Phenyl Substitutions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. These methods are pivotal for introducing the phenyl substituent at the C-5 position of the benzo[b]thiophene scaffold.
Suzuki-Miyaura Cross-Coupling Strategies for 5-Phenyl Moiety Installation
The Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an organoboron compound with a halide catalyzed by a palladium(0) complex, is a premier method for creating aryl-aryl bonds. mdpi.com This reaction is well-suited for the synthesis of 5-phenylbenzo[b]thiophene (B8572548) derivatives. Typically, a bromo-substituted benzo[b]thiophene, such as 5-bromobenzo[b]thiophene (B107969), is coupled with phenylboronic acid or its esters in the presence of a palladium catalyst and a base.
The synthesis of various 5-aryl-thiophene derivatives has been successfully achieved through Suzuki-Miyaura coupling, highlighting its broad applicability. mdpi.comd-nb.infonih.gov Optimization of the catalyst system, including the choice of palladium precursor and ligand, is crucial for achieving high yields and functional group tolerance.
| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Yield (%) |
| 4-Bromothiophene-2-carbaldehyde | Arylboronic acids/esters | Pd(PPh₃)₄ | K₃PO₄ | 4-Arylthiophene-2-carbaldehydes | Moderate to Excellent |
| 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 2-(Bromomethyl)-5-aryl-thiophenes | 25 - 76 |
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions for the Synthesis of Aryl-thiophenes. mdpi.comnih.gov
Sonogashira, Heck, and Buchwald-Hartwig Coupling Applications for Benzo[b]thiophene Analogues
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods are instrumental in the synthesis and functionalization of benzo[b]thiophene analogues.
The Sonogashira coupling reaction allows for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction is valuable for introducing alkynyl substituents onto the benzo[b]thiophene core, which can then be further elaborated. For example, a two-step synthesis of 3-halosubstituted benzo[b]thiophenes starts with a Sonogashira coupling of 2-iodothioanisole (B1305124) with a terminal alkyne. nih.gov One-pot Sonogashira coupling-cyclization procedures have also been developed for the synthesis of related sulfur-containing heterocycles. nih.gov
The Heck coupling reaction involves the coupling of an unsaturated halide with an alkene. rsc.org This method has been utilized for the regioselective functionalization of benzo[b]thiophenes. For instance, a palladium-catalyzed decarboxylative Heck-type coupling of 3-chlorobenzo[b]thiophene-2-carboxylic acids with styrenes provides a route to functionalized benzo[b]thiophenes. rsc.orgdocumentsdelivered.com Furthermore, direct β-arylation of benzo[b]thiophenes with aryl iodides at room temperature, proceeding via a Heck-type pathway, has been reported. nih.govacs.org
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.org This reaction is crucial for synthesizing amino-substituted benzo[b]thiophene derivatives. The choice of palladium catalyst and ligand is critical for the success of these couplings, with various generations of catalyst systems developed to expand the substrate scope and improve reaction conditions. wikipedia.orgresearchgate.netnih.govresearchgate.net
| Coupling Reaction | Reactants | Key Features |
| Sonogashira | Terminal alkyne + Aryl/Vinyl halide | Forms C(sp)-C(sp²) bonds, useful for introducing alkynyl groups. libretexts.orgorganic-chemistry.org |
| Heck | Unsaturated halide + Alkene | Forms C-C bonds with alkenes, allows for vinylation and arylation. rsc.orgnih.gov |
| Buchwald-Hartwig | Amine + Aryl halide | Forms C-N bonds, essential for synthesizing amino derivatives. wikipedia.org |
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Benzo[b]thiophene Functionalization.
Electrophilic Cyclization Reactions for Benzo[b]thiophene Core Formation
The construction of the benzo[b]thiophene ring system itself is often achieved through electrophilic cyclization reactions. These methods typically involve the intramolecular cyclization of a suitably substituted benzene (B151609) derivative containing a sulfur atom.
A prominent strategy involves the electrophilic cyclization of o-alkynyl thioanisoles. organic-chemistry.orgacs.orgnih.govnih.gov Various electrophiles can trigger this cyclization, including iodine (I₂), N-bromosuccinimide (NBS), and other halogenating agents. nih.govnih.gov This approach allows for the direct incorporation of a halogen at the 3-position of the newly formed benzo[b]thiophene ring. For example, the reaction of o-alkynyl thioanisoles with electrophiles like I₂ or NBS leads to the formation of 3-halo-substituted benzo[b]thiophenes. nih.gov
Recent advancements have introduced the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt as an electrophilic sulfur source for the cyclization of o-alkynyl thioanisoles, yielding 2,3-disubstituted benzo[b]thiophenes. organic-chemistry.orgacs.orgnih.govnih.gov Another approach involves an electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides through a strained quaternary spirocyclization intermediate. scispace.com
| Precursor | Reagent/Condition | Product |
| o-Alkynyl thioanisoles | I₂, NBS, ICl, Br₂ | 3-Halo-substituted benzo[b]thiophenes nih.govnih.gov |
| o-Alkynyl thioanisoles | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | 2,3-Disubstituted benzo[b]thiophenes organic-chemistry.orgacs.org |
| Sulfonhydrazides and internal alkynes | Electrochemical conditions | Benzo[b]thiophene-1,1-dioxides scispace.com |
Table 3: Electrophilic Cyclization Methods for Benzo[b]thiophene Synthesis.
Cyclization of Alkynylthioanisoles and Related Precursors
The electrophilic cyclization of o-alkynylthioanisoles stands as a cornerstone for the synthesis of the benzo[b]thiophene scaffold. This method provides a direct pathway to forming the fused thiophene (B33073) ring. The general mechanism involves the activation of the alkyne's carbon-carbon triple bond by an electrophile, which then triggers a cyclization reaction with the internally positioned sulfur nucleophile. nih.gov
A notable approach employs a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt as an electrophilic trigger for the cyclization of o-alkynyl thioanisoles. organic-chemistry.orgnih.govnih.govacs.org This process is highly efficient for creating 2,3-disubstituted benzo[b]thiophenes, notably introducing a valuable thiomethyl group at the 3-position. organic-chemistry.orgnih.govacs.org The reaction proceeds under mild, ambient temperature conditions and demonstrates tolerance for a wide array of functional groups. organic-chemistry.orgnih.govnih.govacs.org The proposed mechanism suggests that the reaction initiates with the alkyne attacking the electrophilic sulfur of the salt, leading to cyclization and the subsequent removal of dimethyl sulfide. nih.gov
The versatility of this cyclization is further demonstrated by its compatibility with various substituted alkynes, where both electronic and steric factors have been observed to have minimal impact on the reaction yields. organic-chemistry.org Research has also explored the use of other electrophiles, including iodine, N-iodosuccinimide (NIS), bromine, N-bromosuccinimide (NBS), and organosulfur and organoselenium halides. nih.gov
Role of Halogen Electrophiles in Cyclization Processes
Halogen electrophiles are pivotal in synthesizing 3-halobenzo[b]thiophenes through the electrophilic cyclization of 2-alkynylthioanisoles. nih.gov This reaction is a powerful tool for introducing halogen atoms at the 3-position of the benzo[b]thiophene core, which can then serve as a handle for further functionalization. nih.gov
Commonly used halogenating agents for this transformation include molecular iodine (I₂), iodine monochloride (ICl), molecular bromine (Br₂), and N-bromosuccinimide (NBS). nih.govnih.gov A simple two-step synthesis starting from the readily available 2-iodothioanisole has been reported. The first step involves a Sonogashira coupling with a terminal alkyne to form the 2-alkynylthioanisole precursor, which is then subjected to cyclization using one of the aforementioned electrophiles. nih.gov
An environmentally benign methodology has been developed that utilizes sodium halides (e.g., sodium bromide for bromination) in conjunction with copper(II) sulfate (B86663). nih.gov This method is advantageous as it uses ethanol (B145695) as a solvent and provides high yields of 3-halo substituted benzo[b]thiophenes. nih.gov For instance, the cyclization of cyclohexyl-substituted alkynyl thioanisole (B89551) with sodium bromide and copper(II) sulfate resulted in the corresponding 3-bromobenzo[b]thiophene derivative in a 92% yield. nih.gov
Table 1: Halogen Electrophiles in the Synthesis of 3-Halobenzo[b]thiophenes
| Precursor | Electrophile/Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Alkynylthioanisole | Br₂ or NBS | 3-Bromobenzo[b]thiophene | - | nih.gov |
| 2-Alkynylthioanisole | I₂ or ICl | 3-Iodobenzo[b]thiophene | - | nih.gov |
| Cyclohexyl substituted alkynyl thioanisole | NaBr, CuSO₄ | 3-Bromo-2-cyclohexylbenzo[b]thiophene | 92 | nih.gov |
| Propargyl alcohol substituted alkynyl thioanisole | NaBr, CuSO₄ | 2-(3-Bromobenzo[b]thiophen-2-yl)propan-2-ol | 85 | nih.gov |
Microwave-Assisted Synthesis Techniques for Enhanced Efficiency
Microwave-assisted synthesis has emerged as a powerful technique for accelerating the synthesis of benzo[b]thiophene derivatives. The rapid dielectric heating provided by microwaves can significantly reduce reaction times and often improve yields compared to conventional heating methods. rsc.orgstrath.ac.ukfrontiersin.org
One application of this technology is the rapid synthesis of 3-aminobenzo[b]thiophenes. By irradiating a mixture of 2-halobenzonitriles and methyl thioglycolate with microwaves in the presence of a base, the desired products can be obtained in high yields (58-96%) in a much shorter time frame than with traditional heating. rsc.orgstrath.ac.uk This approach has been successfully applied to the synthesis of various biologically active scaffolds. rsc.orgstrath.ac.uk
Furthermore, microwave assistance has been effectively used in palladium-catalyzed C-H arylation of thiophenes in green solvents like γ-valerolactone (GVL). frontiersin.org This method demonstrates the potential for more sustainable synthetic routes. A comparison between microwave irradiation and conventional heating for the coupling of heteroaromatics and aryl halides showed that microwave heating significantly promoted the reaction, leading to higher yields in shorter times. frontiersin.org
Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Reaction | Method | Time | Yield | Reference |
|---|---|---|---|---|
| Synthesis of Benzothieno[3,2-e] nih.govrsc.orgstrath.ac.uktriazolo[4,3-c]pyrimidines | Microwave | Minutes | Higher | manipal.edu |
| Synthesis of Benzothieno[3,2-e] nih.govrsc.orgstrath.ac.uktriazolo[4,3-c]pyrimidines | Conventional | Hours | Lower | manipal.edu |
| Direct Arylation of Thiophenes | Microwave | 2 h | High | frontiersin.org |
| Direct Arylation of Thiophenes | Conventional | Longer | Lower | frontiersin.org |
Modular Synthetic Pathways and Strategic Functionalization
Modular or "building-block" approaches offer a highly flexible and strategic route to complex, functionalized benzo[b]thiophenes like 3-Bromo-5-phenylbenzo[b]thiophene. These strategies allow for the systematic introduction of various substituents onto the core scaffold.
A powerful modular strategy involves a sequence of cross-coupling reactions. acs.orgacs.org For a molecule like this compound, a plausible route would start with a precursor such as 1-bromo-4-iodobenzene. A Sonogashira coupling could be used to introduce an alkyne, followed by the introduction of a methylthio group ortho to the alkyne. The resulting phenyl-substituted o-alkynylthioanisole can then undergo an electrophilic bromocyclization to yield the final product.
Another modular approach involves an initial Larock cyclization to form the benzo[b]thiophene core, followed by further functionalization. acs.org For example, an iodinated benzo[b]thiophene can be synthesized via an electrophilic iodocyclization. The iodine atom then serves as a versatile handle for introducing a variety of groups, such as a phenyl group via a Suzuki cross-coupling reaction. acs.org This method allows for the synthesis of different derivatives from a common intermediate. acs.org The functionalization of the 3-position of naphtho[2,3-b]thiophene, a related larger aromatic system, has been achieved by first preparing the 3-bromo derivative, which is then converted to a boronic ester, a versatile intermediate for further cross-coupling reactions. chemrxiv.org
Synthesis of Key Precursors and Intermediates to this compound
The synthesis of this compound relies on the availability of key precursors and intermediates. The primary precursor for many synthetic routes is a suitably substituted o-alkynylthioanisole.
The synthesis of these precursors often begins with a commercially available substituted benzene derivative. For the target molecule, a key intermediate would be a 5-phenyl substituted 2-alkynylthioanisole. This can be conceptually synthesized starting from a biphenyl (B1667301) derivative. For instance, 4-bromo-iodobenzene could be a starting point. A Sonogashira coupling with a suitable alkyne would be followed by the introduction of a thioether ortho to the alkyne.
A reported synthesis for the related 5-bromobenzo[b]thiophene starts from 5-bromo-2,3-dihydro-1-benzothiophen-3-ol. This intermediate is dehydrated using p-toluenesulfonic acid in refluxing acetone (B3395972) to yield 5-bromo-1-benzothiophene. While this provides the 5-bromo substitution pattern, subsequent bromination would likely occur at the more reactive 2 or 3-position.
A more direct route to the specific target compound would involve the synthesis of (4-bromophenyl)(phenyl)sulfane, followed by ortho-lithiation and reaction with an appropriate electrophile to introduce the alkyne precursor, which can then be cyclized and brominated. The Sonogashira coupling of 2-iodothioanisole with a terminal alkyne is a well-established method for generating the crucial 2-alkynylthioanisole intermediate for subsequent electrophilic cyclization. nih.gov
Reactivity and Transformational Chemistry of 3 Bromo 5 Phenylbenzo B Thiophene
Exploiting the C-Br Bond Reactivity at the 3-Position
The carbon-bromine bond at the 3-position of the benzo[b]thiophene core is the most prominent site for chemical modification. Its reactivity can be harnessed through several synthetic strategies, including lithium-halogen exchange and various cross-coupling reactions.
Lithium-Halogen Exchange Reactions for C-3 Functionalization
Lithium-halogen exchange is a powerful method for converting the C-Br bond into a C-Li bond, thereby generating a potent nucleophile at the 3-position. This transformation is typically achieved by treating 3-Bromo-5-phenylbenzo[b]thiophene with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures to prevent side reactions. The resulting 3-lithio-5-phenylbenzo[b]thiophene is a versatile intermediate that can react with a wide range of electrophiles to introduce new functional groups.
For instance, quenching the lithiated species with an electrophile like N,N-dimethylformamide (DMF) would yield the corresponding 3-formyl-5-phenylbenzo[b]thiophene. This aldehyde can then serve as a precursor for further derivatization. While direct experimental data on this compound is limited, the behavior of analogous compounds such as 3-bromonaphtho[2,3-b]thiophene suggests that careful control of reaction conditions, particularly the order of addition of reagents, is crucial to avoid undesired rearrangements of the lithiated intermediate. chemrxiv.org
Table 1: Potential C-3 Functionalization via Lithium-Halogen Exchange
| Reagent | Electrophile | Product |
|---|---|---|
| 1. n-BuLi, THF, -78 °C | 2. DMF | 5-Phenylbenzo[b]thiophene-3-carbaldehyde |
| 1. n-BuLi, THF, -78 °C | 2. CO₂ | 5-Phenylbenzo[b]thiophene-3-carboxylic acid |
Nucleophilic Substitution and Cross-Coupling at the Bromine Site
The bromine atom at the 3-position is susceptible to displacement by various nucleophiles, although this often requires harsh conditions or the presence of activating groups. A more synthetically useful approach for forming new bonds at this position is through transition metal-catalyzed cross-coupling reactions. These reactions offer a milder and more general route to a diverse array of 3-substituted 5-phenylbenzo[b]thiophene (B8572548) derivatives.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling the bromo-substrate with an organoboron reagent, such as a boronic acid or ester. This allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 3-position. For example, the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base would yield a 3,5-diarylbenzo[b]thiophene. While specific examples with this exact substrate are not prevalent in the literature, the Suzuki-Miyaura coupling of other bromothiophenes is a well-established and high-yielding transformation. unimib.itlookchem.comd-nb.inforesearchgate.net
Sonogashira Coupling: This reaction provides a powerful method for the synthesis of 3-alkynyl-5-phenylbenzo[b]thiophenes by coupling with a terminal alkyne. researchgate.netorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.netrsc.org The resulting alkynyl derivatives are valuable intermediates for the construction of more complex molecules and conjugated materials.
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the premier method. libretexts.orgwikipedia.orgorganic-chemistry.orgacs.orgchemspider.com This palladium-catalyzed reaction couples this compound with a primary or secondary amine, aniline, or other nitrogen nucleophiles to afford the corresponding 3-amino derivatives. These products are of significant interest in medicinal chemistry due to the prevalence of the arylamine motif in bioactive molecules.
Heck Coupling: The Heck reaction can be employed to introduce vinyl groups at the 3-position by coupling with an alkene in the presence of a palladium catalyst and a base. This provides access to styrenyl and other unsaturated derivatives.
Table 2: Overview of Cross-Coupling Reactions at the C-3 Position
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/vinyl boronic acid | Pd(PPh₃)₄ / Base | 3-Aryl/vinyl-5-phenylbenzo[b]thiophene |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Amine | 3-Alkynyl-5-phenylbenzo[b]thiophene |
| Buchwald-Hartwig | Amine / Amide | Pd₂(dba)₃ / Ligand / Base | 3-Amino/amido-5-phenylbenzo[b]thiophene |
Further Functionalization of the Phenyl Moiety at C-5
The phenyl group at the 5-position of the benzo[b]thiophene core can also undergo functionalization, primarily through electrophilic aromatic substitution reactions. The directing effect of the benzo[b]thiophenyl substituent will influence the position of the incoming electrophile. The sulfur-containing heterocyclic ring is generally considered to be an ortho-, para-directing group. Therefore, electrophilic attack is expected to occur at the ortho and para positions of the phenyl ring.
Common electrophilic substitution reactions that could be applied include:
Nitration: Introduction of a nitro group, typically using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst.
Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. byjus.commasterorganicchemistry.comlibretexts.orglibretexts.orgstackexchange.com
Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst, though this reaction is prone to polyalkylation and carbocation rearrangements. libretexts.orgstackexchange.com
Electrophilic and Nucleophilic Substitutions on the Benzo[b]thiophene Ring System
The benzo[b]thiophene ring system itself is susceptible to both electrophilic and nucleophilic attack, although the presence of the bromine at C-3 and the phenyl group at C-5 will influence the regioselectivity of these reactions.
Electrophilic substitution on the benzo[b]thiophene ring generally occurs at the 2- and 3-positions. Since the 3-position is already substituted with a bromine atom, further electrophilic attack on the thiophene (B33073) ring would likely be directed to the 2-position. However, the conditions required for such reactions might also lead to reactions on the more activated phenyl ring at the 5-position.
Nucleophilic aromatic substitution on the benzo[b]thiophene ring is less common and typically requires the presence of strongly electron-withdrawing groups to activate the ring. nih.govnih.gov In the case of this compound, direct nucleophilic displacement of other substituents on the ring is not a primary pathway for functionalization.
Transition Metal-Catalyzed Transformations for Derivative Synthesis
Beyond the cross-coupling reactions at the C-Br bond, transition metal catalysis plays a crucial role in the broader derivatization of the this compound scaffold. For instance, palladium-catalyzed domino reactions can be envisioned where an initial coupling event is followed by an intramolecular cyclization to construct more elaborate fused systems. nih.gov The diverse reactivity of the initial cross-coupling products opens up a vast chemical space for further transition metal-mediated transformations.
Annulation Reactions and Construction of Fused Heterocyclic Systems
This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems. By introducing appropriate functional groups at the 3-position, subsequent annulation reactions can be performed to build additional rings onto the benzo[b]thiophene core.
For example, a 3-amino-5-phenylbenzo[b]thiophene, synthesized via Buchwald-Hartwig amination, can be a key intermediate for the construction of fused nitrogen-containing heterocycles. sci-hub.se Reaction with appropriate bifunctional reagents can lead to the formation of thieno[3,2-b]pyridines, thieno[3,2-d]pyrimidines, and other related systems of pharmaceutical interest. nih.govmdpi.comresearchgate.net Furthermore, palladium-catalyzed [3+2] annulation reactions of thiophene derivatives with suitable partners can lead to the formation of complex fused donor-acceptor dyes. nih.gov The development of annulation strategies starting from functionalized this compound derivatives is a promising avenue for the synthesis of novel polycyclic aromatic compounds with tailored electronic and photophysical properties. rsc.orgorganic-chemistry.orgnih.govrsc.orgfrontiersin.org
Photochemical and Electrochemical Reactivity Studies
Comprehensive experimental data on the photochemical and electrochemical reactivity of this compound is not available in the reviewed scientific literature.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 5 Phenylbenzo B Thiophene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Interpretation
The ¹H NMR spectrum of 3-Bromo-5-phenylbenzo[b]thiophene is anticipated to exhibit a series of signals corresponding to the aromatic protons. The protons on the phenyl ring and the benzothiophene (B83047) core will resonate in the aromatic region, typically between 7.0 and 8.5 ppm. The precise chemical shifts and coupling patterns (singlets, doublets, triplets, etc.) are determined by the electronic environment of each proton. For instance, protons adjacent to the electron-withdrawing bromine atom and the sulfur heteroatom would be expected to be deshielded and thus appear at a lower field (higher ppm).
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H2 | ~7.5-7.8 | s | - |
| H4 | ~7.8-8.1 | d | ~8.0 |
| H6 | ~7.4-7.6 | dd | ~8.0, 1.5 |
| H7 | ~7.9-8.2 | d | ~8.0 |
| Phenyl H | ~7.3-7.7 | m | - |
Carbon-13 (¹³C) NMR Spectroscopic Analysis and Quaternary Carbon Assignment
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule, including the quaternary carbons which lack attached protons. The carbon atom attached to the bromine (C3) is expected to have a chemical shift significantly influenced by the heavy atom effect, appearing at a relatively upfield position compared to what would be expected based on electronegativity alone. The carbons of the phenyl group and the benzothiophene core will resonate in the aromatic region (typically 120-150 ppm).
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | ~125-130 |
| C3 | ~110-115 |
| C3a | ~138-142 |
| C4 | ~122-126 |
| C5 | ~140-144 |
| C6 | ~124-128 |
| C7 | ~121-125 |
| C7a | ~135-139 |
| Phenyl C (ipso) | ~140-145 |
| Phenyl C (ortho) | ~127-131 |
| Phenyl C (meta) | ~128-132 |
| Phenyl C (para) | ~126-130 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation
To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of the protons within the phenyl and benzothiophene ring systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons by their correlations to nearby protons.
Halogen NMR (e.g., ¹⁹F NMR if fluorinated analogues are studied)
As the target molecule contains bromine, ⁷⁹Br and ⁸¹Br NMR could theoretically be performed. However, due to the quadrupolar nature of these nuclei, the signals are often very broad and difficult to observe with standard NMR instruments. Therefore, this technique is not routinely used for structural elucidation of bromo-organic compounds. If fluorinated analogues were to be synthesized, ¹⁹F NMR would be a highly sensitive and informative technique.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
HRMS is a critical tool for determining the precise elemental composition of a molecule. For this compound (C₁₄H₉BrS), the HRMS spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺˙ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and the sulfur atom (³²S, ³³S, ³⁴S). The high-resolution measurement of the m/z value would allow for the unambiguous confirmation of the molecular formula.
Expected HRMS Data:
| Ion | Calculated m/z |
| [C₁₄H₉⁷⁹BrS]⁺˙ | 287.9714 |
| [C₁₄H₉⁸¹BrS]⁺˙ | 289.9693 |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100-3000 | Aromatic C-H stretching |
| 1600-1450 | Aromatic C=C stretching |
| ~1400 | C-S stretching in thiophene (B33073) ring |
| ~850-750 | C-H out-of-plane bending |
| ~700-600 | C-Br stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
A comprehensive analysis of the UV-Vis spectrum for This compound is not present in the accessible scientific literature. Generally, the UV-Vis spectrum of a molecule like this would be expected to exhibit absorption bands corresponding to π-π* electronic transitions within the conjugated system. The benzo[b]thiophene core itself possesses a significant conjugated system, which is further extended by the phenyl group at the 5-position.
The introduction of a bromine atom at the 3-position and a phenyl group at the 5-position would be expected to influence the electronic absorption properties of the parent benzo[b]thiophene chromophore. The phenyl group, being a chromophore itself, extends the π-conjugation, which typically results in a bathochromic (red) shift of the absorption maxima (λmax) to longer wavelengths. The bromine atom, with its lone pairs of electrons, can also participate in resonance and exert an auxochromic effect, further modifying the absorption spectrum. However, without experimental data, the precise wavelengths of maximum absorption and the corresponding molar absorptivity values remain unknown.
A hypothetical data table for the UV-Vis spectroscopic analysis is presented below to illustrate the type of information that would be expected from such a study. The values are placeholders and are not based on experimental evidence.
Hypothetical UV-Vis Spectroscopic Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Electronic Transition |
| Dichloromethane | Data not available | Data not available | π → π |
| Cyclohexane | Data not available | Data not available | π → π |
Theoretical and Computational Investigations of 3 Bromo 5 Phenylbenzo B Thiophene
Analysis of Nonlinear Optical (NLO) Properties and Molecular Hyperpolarizability
Nonlinear optical (NLO) materials are of significant interest for applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability. In organic molecules, a large hyperpolarizability is often associated with a significant intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system.
For a molecule like 3-Bromo-5-phenylbenzo[b]thiophene, the benzothiophene (B83047) core acts as a π-conjugated bridge. The phenyl group at the 5-position can act as an electron-donating or -withdrawing group depending on other substitutions, while the bromo group at the 3-position is generally considered an electron-withdrawing group.
Computational density functional theory (DFT) is a common method to calculate the NLO properties, including the first-order hyperpolarizability (β). The magnitude of β is a key indicator of a molecule's potential for second-harmonic generation. Theoretical studies on similar donor-acceptor substituted thiophene (B33073) systems have shown that the nature and position of substituents dramatically influence the NLO response.
Table 1: Hypothetical First-Order Hyperpolarizability (β) Data for Substituted Benzothiophenes (Note: This data is illustrative and not from specific experimental or computational results for this compound)
| Compound | Donor Group | Acceptor Group | Calculated β (a.u.) |
| Benzothiophene | - | - | Low |
| This compound | Phenyl | Bromo | Moderate |
| 3-Nitro-5-aminobenzo[b]thiophene | Amino | Nitro | High |
The delocalization of π-electrons across the benzothiophene scaffold, influenced by the phenyl and bromo substituents, would be a key factor in determining its NLO properties.
Structure-Reactivity and Structure-Property Relationship (SAR/SPR) Studies
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial for understanding how the molecular structure of this compound influences its chemical reactivity and physical properties. Computational methods can map out the electrostatic potential surface, identify frontier molecular orbitals (HOMO and LUMO), and calculate reactivity descriptors.
Table 2: Predicted Reactivity Descriptors for this compound (Note: This data is illustrative and based on general principles of computational chemistry.)
| Descriptor | Predicted Value/Characteristic | Implication |
| HOMO Energy | Moderately high | Indicates potential for electron donation |
| LUMO Energy | Moderately low | Indicates potential for electron acceptance |
| HOMO-LUMO Gap | Moderate | Relates to chemical reactivity and spectral properties |
| Electrostatic Potential | Negative potential on the thiophene sulfur, positive near bromine | Predicts sites for nucleophilic and electrophilic attack |
These descriptors are vital for predicting how the molecule will interact with other reagents and for designing new materials with tailored properties.
Solvent Effects on Molecular Properties
The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effect of different solvents on the geometry, electronic structure, and spectroscopic properties of this compound.
In a polar solvent, it is expected that the dipole moment of the molecule would increase, and a red shift (bathochromic shift) in the UV-Vis absorption spectrum would be observed due to the stabilization of the excited state.
Table 3: Predicted Solvent Effects on the Properties of this compound (Note: This data is illustrative.)
| Solvent | Dielectric Constant | Predicted Dipole Moment (Debye) | Predicted λ_max (nm) |
| Gas Phase | 1 | Low | Base Value |
| Toluene | 2.4 | Moderate | Slight Red Shift |
| Dichloromethane | 8.9 | High | Red Shift |
| Acetonitrile (B52724) | 37.5 | Very High | Significant Red Shift |
Understanding solvent effects is critical for applications where the molecule is used in solution, such as in organic light-emitting diodes (OLEDs) or as a probe in biological systems.
Intermolecular Interactions and Aggregation Behavior Modeling
The way molecules of this compound interact with each other in the solid state or in solution determines its macroscopic properties. Molecular dynamics (MD) simulations and quantum chemical calculations can be used to model these interactions.
Key intermolecular interactions for this molecule would likely include:
π-π stacking: Interactions between the aromatic rings of the benzothiophene and phenyl groups.
Halogen bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms on neighboring molecules.
Van der Waals forces: General attractive forces between molecules.
Studies on similar bromo-substituted thiophenes have shown that Br···Br and Br···S interactions can play a significant role in the crystal packing and solid-state properties. figshare.comresearchgate.net The phenyl group would also contribute to steric hindrance and influence the packing motif. Modeling these interactions is crucial for predicting crystal structure and morphology, which in turn affects properties like charge transport in organic semiconductors.
Applications of 3 Bromo 5 Phenylbenzo B Thiophene in Advanced Materials Science
Organic Electronic Materials
The delocalized π-electron system of the benzo[b]thiophene core, combined with the electronic influence of the bromo and phenyl substituents, makes 3-Bromo-5-phenylbenzo[b]thiophene a candidate for use in various organic electronic devices.
Components in Organic Solar Cells (OSCs)
Currently, there is a lack of specific research literature detailing the application and performance of this compound as a component in organic solar cells. The development of novel donor and acceptor materials is a key area of research in OSCs, and the properties of this compound could make it a subject of future investigation.
Emitters in Organic Light-Emitting Diodes (OLEDs)
The compound this compound has been identified and categorized as a material for Organic Light-Emitting Diode (OLED) applications by chemical suppliers. clearsynth.com This suggests its potential utility as an emitter or as a host material in the emissive layer of an OLED device. The benzo[b]thiophene core is known to be a good scaffold for fluorescent molecules, and the phenyl and bromo substituents can be used to tune the emission color and improve charge carrier injection and transport properties. However, specific performance data such as electroluminescence spectra, quantum efficiency, and operational lifetime for OLEDs incorporating this specific compound are not yet available in published research.
Charge Transport Materials in Organic Semiconductors
While the broader class of benzo[b]thiophene derivatives has been investigated for its charge transport capabilities in organic semiconductors, specific studies on the charge mobility and performance of this compound in devices like organic field-effect transistors (OFETs) are not currently present in the scientific literature. The planar structure of the benzo[b]thiophene unit is conducive to intermolecular π-π stacking, which is essential for efficient charge transport.
Functional Materials with Tunable Optoelectronic Properties
The photophysical properties of organic molecules are at the heart of their application in functional materials. The strategic placement of bromo and phenyl groups on the benzo[b]thiophene framework allows for the tuning of its absorption and emission characteristics.
Aggregation-Induced Emission (AIE) Characteristics
There are no specific studies that have reported or characterized aggregation-induced emission (AIE) properties for this compound. The AIE phenomenon, where non-emissive molecules become highly luminescent upon aggregation, is a valuable property for various applications. While some benzo[b]thiophene derivatives have been shown to exhibit AIE, it remains to be experimentally determined if this compound possesses this characteristic.
Fluorescent Probes and Sensing Applications
The potential of this compound as a fluorescent probe or in sensing applications has not been explored in dedicated research studies. The development of fluorescent sensors often relies on the modulation of the emission properties of a fluorophore in the presence of a specific analyte. The reactivity of the bromo substituent could potentially be exploited for the design of chemosensors, but this remains a hypothetical application without experimental validation.
Development of π-Conjugated Systems Incorporating the Benzo[b]thiophene Core
The benzo[b]thiophene moiety is a well-established electron-rich aromatic system that, when incorporated into a polymer backbone, can facilitate charge transport, a critical property for semiconductor applications. The presence of the bromine atom at the 3-position and the phenyl group at the 5-position of the benzo[b]thiophene core in "this compound" offers specific advantages for the synthesis of π-conjugated polymers.
The bromine atom serves as a versatile handle for various cross-coupling reactions, which are powerful tools for forming the carbon-carbon bonds necessary for polymer chain growth. ktu.edu Common palladium-catalyzed reactions like the Suzuki and Stille couplings are frequently employed to polymerize brominated aromatic monomers. ktu.edursc.org In these reactions, the bromo-substituted monomer is coupled with a co-monomer containing a suitable reactive group, such as a boronic acid or an organotin derivative, to construct the repeating units of the polymer.
The phenyl group at the 5-position can influence the solubility, morphology, and electronic properties of the resulting polymers. The introduction of such bulky side groups can prevent excessive aggregation of the polymer chains, thereby improving their processability from solution, which is a significant advantage for the fabrication of large-area electronic devices. Furthermore, the phenyl group can modulate the HOMO and LUMO energy levels of the polymer, allowing for the fine-tuning of its optoelectronic properties to suit specific applications. acs.orgbgu.ac.il
While direct experimental data on the polymerization of this compound is not extensively documented in publicly available literature, the principles of π-conjugated polymer synthesis using similar brominated thiophene (B33073) and benzo[b]thiophene derivatives are well-established. For instance, various benzo[b]thiophene derivatives have been successfully functionalized and polymerized to create materials for organic solar cells and thin-film transistors. ktu.edubgu.ac.il The synthesis of related benzo[b]thieno[2,3-d]thiophene derivatives and their application as p-type semiconductors in organic thin-film transistors have demonstrated hole mobilities up to 0.057 cm²/Vs, underscoring the potential of the benzo[b]thiophene core in organic electronics. rsc.org
The general approach to synthesizing a π-conjugated polymer from this compound would likely involve a cross-coupling polycondensation reaction. A hypothetical polymerization reaction using the Suzuki coupling is outlined below:
Hypothetical Suzuki Polycondensation of this compound
| Reactant A | Reactant B | Catalyst | Base | Solvent | Resulting Polymer Structure (Repeating Unit) |
| This compound | A diboronic acid or diboronic ester derivative (e.g., 1,4-phenylenediboronic acid) | Pd(PPh₃)₄ or other Pd catalysts | Aqueous base (e.g., Na₂CO₃, K₂CO₃) | Toluene, THF, or DMF | [-(-5-phenylbenzo[b]thiophen-3-yl-Ar-)n-] (where Ar is the aromatic unit from the diboronic acid) |
This table represents a generalized synthetic strategy. Actual reaction conditions and resulting polymer properties would require experimental validation.
The properties of the resulting polymer, such as its molecular weight, solubility, thermal stability, and optoelectronic characteristics, would be highly dependent on the choice of the co-monomer and the polymerization conditions. Characterization techniques such as gel permeation chromatography (GPC), nuclear magnetic resonance (NMR) spectroscopy, UV-vis spectroscopy, and cyclic voltammetry would be essential to determine these properties.
Although specific research on the polymerization of this compound is limited, the extensive body of work on related thiophene-based polymers provides a strong foundation for its potential in creating novel π-conjugated materials for a variety of advanced applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The unique combination of the benzo[b]thiophene core with phenyl and bromo substituents makes it a promising candidate for further exploration in materials science.
Exploration of 3 Bromo 5 Phenylbenzo B Thiophene As a Scaffold in Pre Clinical Biological Research
Role as a Privileged Structure in Chemical Biology and Drug Discovery Efforts
The benzo[b]thiophene core is recognized as a "privileged structure" in medicinal chemistry. This designation is given to molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets with high affinity, thereby serving as a versatile framework for the development of novel therapeutic agents. The electronic and steric characteristics of the benzo[b]thiophene system make it an ideal building block for creating libraries of compounds with diverse pharmacological activities. Its derivatives have been investigated for a wide range of applications, including as anticancer, antimicrobial, and anti-inflammatory agents.
The compound 3-Bromo-5-phenylbenzo[b]thiophene combines three key structural features that enhance its potential as a drug discovery scaffold:
The Benzo[b]thiophene Core: This bicyclic aromatic system provides a rigid and planar backbone, which is often favorable for binding to the well-defined pockets of protein targets. Its sulfur-containing thiophene (B33073) ring can engage in specific interactions, such as hydrogen bonding and van der Waals forces, with amino acid residues in a binding site.
The 3-Bromo Substituent: The bromine atom at the 3-position is a critical functional group for synthetic elaboration. It serves as a versatile chemical handle for introducing a wide variety of substituents through cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions. This allows for the systematic modification of the molecule to optimize biological activity and pharmacokinetic properties. Furthermore, the electron-withdrawing nature of the bromine atom can influence the electronic distribution of the entire ring system, potentially modulating binding affinity.
The 5-Phenyl Substituent: The phenyl group at the 5-position significantly increases the molecular surface area and introduces lipophilicity. This can enhance binding to hydrophobic pockets within target proteins and influence the compound's ability to cross cell membranes. This substituent can also be further modified to explore additional binding interactions.
These features collectively position this compound as a highly attractive starting point for fragment-based and lead-generation campaigns in drug discovery, offering a robust platform for creating targeted and potent bioactive molecules.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For the this compound scaffold, SAR exploration is key to optimizing its therapeutic potential.
Impact of Substituents on Biological Activity (e.g., enzyme inhibition, cellular assays)
While specific SAR studies on this compound are not extensively documented in public literature, the principles can be inferred from research on related benzo[b]thiophene and thiophene derivatives. The primary point of diversification on this scaffold is the 3-position, where the bromine atom can be replaced with various functional groups.
For instance, studies on other heterocyclic systems show that introducing different aryl groups via Suzuki coupling can drastically alter biological activity. The nature of the substituents on these appended aryl rings (e.g., electron-donating or electron-withdrawing groups) can fine-tune the molecule's electronic properties and steric profile, leading to significant changes in enzyme inhibition or cellular potency.
In the context of anticancer activity, thiophene derivatives have demonstrated cytotoxicity against various cancer cell lines, with IC50 values often in the low micromolar range. plos.org For example, in a study of benzothiophene-chalcone hybrids as cholinesterase inhibitors, the introduction of specific substituents on the benzoyl moiety led to significant differences in inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Compound 5f emerged as the best AChE inhibitor (IC50 = 62.10 μM), while compound 5h was the most potent BChE inhibitor (IC50 = 24.35 μM), highlighting the sensitivity of the biological activity to subtle structural changes. nih.gov
Table 1: Illustrative SAR Data for Benzo[b]thiophene Derivatives (Cholinesterase Inhibition)
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 5f | AChE | 62.10 |
| 5h | BChE | 24.35 |
| Galantamine (Reference) | BChE | 28.08 |
Data sourced from a study on benzothiophene-chalcone hybrids. nih.gov This table illustrates how substituent changes impact biological activity.
Similarly, in the development of antibacterial agents, the modification of substituents on the 3-halobenzo[b]thiophene core was shown to be critical. Chloro- and bromo-containing cyclohexanol (B46403) derivatives exhibited a low Minimum Inhibitory Concentration (MIC) of 16 µg/mL against certain Gram-positive bacteria and yeast, whereas related structures lacking the alcohol moiety were significantly less active. nih.gov This underscores the importance of specific functional groups in mediating biological effects.
Mechanistic Investigations at the Molecular Level (e.g., protein binding, apoptotic pathways in in vitro models)
Understanding the molecular mechanism of action is crucial for advancing a drug candidate. Research on related thiophene compounds suggests several potential pathways for derivatives of this compound.
Protein Binding: Benzo[b]thiophene derivatives have been shown to act as inhibitors of various enzymes, a key mechanism in their therapeutic effects. For example, certain derivatives are known to bind to the colchicine (B1669291) site on β-tubulin, disrupting the dynamics of microtubules, which are essential for cell division. This action leads to cell cycle arrest and is a validated strategy for anticancer therapy. Others have been explored as kinase inhibitors, targeting enzymes like c-Jun N-terminal kinase (JNK) that are involved in cellular signaling pathways related to inflammation and apoptosis. nih.gov
Apoptotic Pathways: Many potent anticancer agents function by inducing apoptosis, or programmed cell death. Thiophene derivatives have been shown to trigger the intrinsic apoptotic pathway. plos.orgnih.gov This process is often characterized by:
Mitochondrial Depolarization: A loss of the electrochemical gradient across the mitochondrial membrane. plos.org
Generation of Reactive Oxygen Species (ROS): An increase in ROS can lead to cellular damage and trigger apoptotic signaling. plos.org
Activation of Caspases: Thiophenes can induce the activation of key executioner enzymes like caspase-3 and caspase-7, which dismantle the cell. plos.org
Modulation of Bcl-2 Family Proteins: Studies on other heterocyclic compounds have shown that they can decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax, shifting the cellular balance towards cell death. nih.gov
These findings suggest that a primary mechanism for the anticancer effects of this compound derivatives would likely involve the induction of apoptosis through the modulation of key regulatory proteins and pathways.
In Silico Approaches for Biological Target Identification and Ligand Design
Computational, or in silico, methods are indispensable in modern drug discovery, enabling researchers to predict how a compound might behave and to design more effective molecules before undertaking expensive and time-consuming laboratory synthesis.
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For the this compound scaffold, docking studies can be used to screen a virtual library of derivatives against the binding sites of known cancer targets, such as kinases, estrogen receptors, or Bcl-2 family proteins. nih.govresearchgate.netresearchgate.net
In a typical docking study, the 3D structure of the target protein is obtained from a public database (e.g., the Protein Data Bank). A virtual library of this compound derivatives, with various substituents at the 3-position, would be generated. The docking software then calculates the most likely binding poses and estimates the binding affinity, often expressed as a docking score or binding energy.
Table 2: Example of Molecular Docking Results for Thiophene Derivatives
| Target Protein | Ligand Class | Key Interactions Noted | Predicted Outcome |
|---|---|---|---|
| Estrogen Receptor α (ERα) | 3-chlorobenzo[b]thiophene derivatives | Hydrophobic interactions with key residues (e.g., LEU428); prevention of helix-12 repositioning. researchgate.net | Potential for anti-breast cancer activity. researchgate.net |
| VEGFR2 | 1,3,4-oxadiazole-2-thiones | Similar binding mode to co-crystallized ligand. researchgate.net | Inhibition of angiogenesis. researchgate.net |
| Bcl-2 | 1,3,5-trisubstituted-1H-pyrazole derivatives | Hydrogen bonding interactions. nih.gov | Induction of apoptosis. nih.gov |
This table provides examples from studies on related heterocyclic systems, illustrating the type of data generated from molecular docking. nih.govresearchgate.net
These studies provide valuable hypotheses about which protein a compound might target and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. Following docking, molecular dynamics (MD) simulations can be run to simulate the movement of the protein-ligand complex over time, providing insights into the stability of the predicted binding pose.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model is built using a "training set" of compounds for which the biological activity (e.g., IC50) is already known.
For a series of this compound derivatives, a QSAR study would proceed as follows:
Descriptor Calculation: A wide range of molecular descriptors (e.g., molecular weight, lipophilicity (logP), electronic properties, topological indices) are calculated for each compound in the series.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using an external set of compounds (a "test set") that were not used in the model's creation.
Future Directions and Emerging Research Opportunities
Novel Synthetic Routes and Sustainable Chemistry Approaches
The development of efficient and environmentally benign methods for the synthesis of 3-Bromo-5-phenylbenzo[b]thiophene and its derivatives is a cornerstone of future research. While traditional methods for benzothiophene (B83047) synthesis exist, a shift towards sustainable and atom-economical approaches is imperative.
Future synthetic strategies are expected to focus on:
Photocatalysis: Visible-light-mediated reactions offer a green alternative to traditional metal-catalyzed processes. The use of organic dyes like eosin Y as a photoredox catalyst can facilitate the synthesis of substituted benzothiophenes under ambient conditions, avoiding the need for high temperatures and transition metals.
Palladium-Catalyzed Cross-Coupling Reactions: Innovations in palladium catalysis continue to provide powerful tools for C-H bond functionalization and the construction of complex aromatic systems. Further exploration of domino reactions and one-pot procedures will be crucial for the efficient and selective synthesis of this compound and its analogs.
Electrosynthesis: Electrochemical methods present a clean and efficient way to forge new bonds. The use of electrosynthesis for the construction of the benzothiophene core could offer advantages in terms of reduced waste and milder reaction conditions.
Flow Chemistry: Continuous flow technologies can enable safer, more scalable, and highly controlled synthetic processes. Applying flow chemistry to the synthesis of this compound could lead to improved yields and purity.
| Synthetic Approach | Key Advantages | Potential for this compound |
| Photocatalysis | Mild reaction conditions, avoids transition metals, sustainable. | Development of a direct photocatalytic route to the target molecule. |
| Palladium-Catalysis | High efficiency, selectivity, and functional group tolerance. | Optimization of cross-coupling strategies for diverse derivative synthesis. |
| Electrosynthesis | Green, catalyst-free, precise control over reaction parameters. | Exploration of electrochemical cyclization and functionalization reactions. |
| Flow Chemistry | Scalability, safety, improved process control. | Implementation for large-scale and on-demand production. |
Rational Design of Derivatives with Tailored Properties
The 3-bromo and 5-phenyl substituents on the benzo[b]thiophene core provide strategic handles for the rational design of derivatives with specific, tailored properties. The bromine atom at the 3-position is particularly amenable to a variety of cross-coupling reactions, allowing for the introduction of a wide range of functional groups.
Future research in this area will likely involve:
Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents at the 3- and 5-positions, researchers can establish clear relationships between the molecular structure and the resulting electronic, optical, and biological properties.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict the electronic structure, charge transport properties, and reactivity of designed derivatives before their synthesis. This in-silico approach can significantly accelerate the discovery of molecules with desired characteristics.
Targeted Functionalization: Derivatives can be designed for specific applications by incorporating functional groups known to impart certain properties. For example, the introduction of electron-donating or electron-withdrawing groups can be used to tune the HOMO and LUMO energy levels for applications in organic electronics.
Advanced Materials Science Applications and Device Fabrication
The conjugated π-system of the benzo[b]thiophene core, further extended by the phenyl group, makes this compound a compelling candidate for applications in advanced materials science, particularly in the field of organic electronics.
Emerging research opportunities include:
Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of benzothiophene derivatives suggests their potential use as emitters or host materials in OLEDs. The this compound scaffold can serve as a building block for the synthesis of novel luminescent materials with tunable emission colors.
Organic Field-Effect Transistors (OFETs): The ability of benzothiophene-based molecules to self-assemble into ordered structures is crucial for efficient charge transport in OFETs. Research into the thin-film morphology and charge carrier mobility of this compound and its derivatives is a promising avenue.
Organic Photovoltaics (OPVs): As electron-rich aromatic compounds, benzothiophene derivatives can function as donor materials in bulk heterojunction solar cells. The rational design of derivatives with appropriate energy levels and absorption spectra will be key to their successful implementation in OPV devices.
| Application Area | Key Properties to Optimize | Potential Role of this compound |
| OLEDs | High fluorescence quantum yield, color purity, thermal stability. | As a precursor to blue, green, or red emitting materials. |
| OFETs | High charge carrier mobility, good solution processability, air stability. | As a p-type or n-type semiconductor in the active layer. |
| OPVs | Broad absorption spectrum, suitable HOMO/LUMO levels, high power conversion efficiency. | As an electron donor material in the photoactive layer. |
Deeper Mechanistic Understanding in Chemical Biology
While the biological activities of many benzothiophene derivatives are well-documented, a deeper mechanistic understanding of how these molecules interact with biological systems at a molecular level is an area ripe for exploration. The this compound scaffold can serve as a starting point for the development of novel chemical probes and therapeutic agents.
Future research directions include:
Fluorescent Probes: The intrinsic fluorescence of the benzothiophene core can be harnessed to develop probes for sensing and imaging within biological systems. Derivatives could be designed to respond to specific analytes or changes in the cellular microenvironment, such as polarity or the presence of reactive oxygen species.
Kinase Inhibitors: Benzothiophene derivatives have shown promise as inhibitors of various protein kinases, which are important targets in cancer therapy. Mechanistic studies could elucidate the specific binding modes and structure-activity relationships of this compound-based kinase inhibitors.
Photosensitizers for Photodynamic Therapy (PDT): Certain benzothiophene derivatives can act as photosensitizers, generating cytotoxic reactive oxygen species upon light activation. Investigating the photophysical properties and cellular uptake of new derivatives could lead to the development of more effective PDT agents.
Multidisciplinary Research at the Interface of Chemistry, Physics, and Biology
The full potential of this compound will be realized through a multidisciplinary approach that bridges the gap between chemistry, physics, and biology. The convergence of these fields will enable a comprehensive understanding of the molecule's properties and facilitate the development of innovative applications.
Key areas for synergistic research include:
Computational and Experimental Photophysics: Combining theoretical calculations with advanced spectroscopic techniques will provide a detailed picture of the excited-state dynamics of this compound and its derivatives. This knowledge is crucial for designing efficient materials for optoelectronic devices and photodynamic therapy.
Biomaterials and Tissue Engineering: The development of biocompatible and functional materials based on the benzothiophene scaffold could open up new possibilities in areas such as drug delivery and tissue engineering.
Chemoinformatics and Machine Learning: The use of data-driven approaches can accelerate the discovery of new derivatives with desired properties. Machine learning models can be trained on existing experimental and computational data to predict the properties of virtual compounds, guiding synthetic efforts towards the most promising candidates.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Bromo-5-phenylbenzo[b]thiophene, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves bromination of 5-phenylbenzo[b]thiophene using brominating agents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄. Yield optimization requires controlling stoichiometry (1.1–1.3 equivalents of NBS) and reaction time (6–12 hours at 70–80°C). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Monitoring by TLC and adjusting solvent polarity minimizes byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use deuterated chloroform (CDCl₃) for ¹H/¹³C NMR. The aromatic protons appear as a multiplet in δ 7.2–8.1 ppm, while the bromine substituent deshields adjacent carbons (~δ 125–135 ppm in ¹³C).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 293.96 (C₁₄H₉BrS⁺).
- X-ray Crystallography : Single-crystal analysis (e.g., from ethanol recrystallization) resolves regiochemistry and confirms the planar thiophene ring .
Advanced Research Questions
Q. How can regioselective functionalization of this compound be achieved for targeted derivatization?
- Methodological Answer : Regioselectivity is influenced by directing groups and catalyst choice. For example:
- Palladium-Catalyzed Coupling : Suzuki-Miyaura coupling at the bromine site requires Pd(PPh₃)₄/K₃PO₄ in dioxane (90°C, 24 hours) to introduce aryl/heteroaryl groups.
- Electrophilic Substitution : Activating the phenyl ring with electron-donating groups (e.g., -OMe) directs electrophiles (e.g., nitration) to the para position relative to the phenyl substituent .
Q. What strategies resolve contradictions in reaction yields when introducing sterically hindered substituents?
- Methodological Answer : Steric hindrance from bulky groups (e.g., ortho-substituted aryl) reduces coupling efficiency. Mitigation strategies include:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 120°C vs. 24 hours conventionally).
- Bulky Ligands : Use of XPhos or SPhos ligands in Pd-mediated reactions improves catalyst turnover .
Q. How can the environmental and biological safety of this compound derivatives be systematically evaluated?
- Methodological Answer :
- Toxicity Screening : Perform in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity).
- Degradation Studies : Use HPLC-MS to track photodegradation under UV light (λ = 254 nm) in aqueous/organic solvent mixtures.
- Surface Adsorption Analysis : Apply microspectroscopic imaging (e.g., ToF-SIMS) to study interactions with indoor/outdoor surfaces .
Q. What experimental design principles optimize the synthesis of this compound-based polymers?
- Methodological Answer :
- Design of Experiments (DoE) : Vary monomer ratios, initiators, and solvents to map parameter space (e.g., response surface methodology).
- Kinetic Monitoring : Use in situ FTIR to track polymerization rates and identify side reactions.
- Thermal Analysis : DSC/TGA evaluates polymer stability (T₅% degradation >250°C indicates robustness) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
